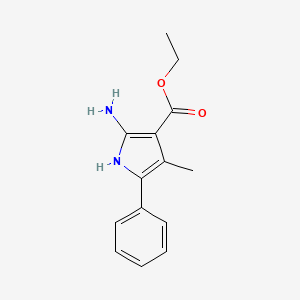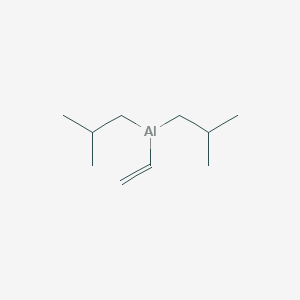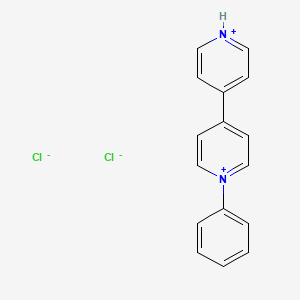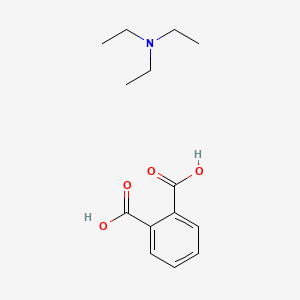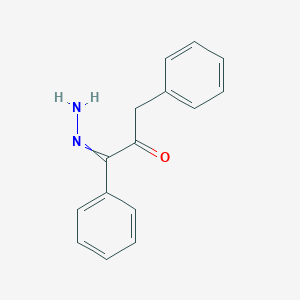
1-Hydrazinylidene-1,3-diphenylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydrazinylidene-1,3-diphenylpropan-2-one is an organic compound with the molecular formula C15H14N2O It is a derivative of 1,3-diphenylpropan-2-one, where a hydrazine group replaces one of the carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydrazinylidene-1,3-diphenylpropan-2-one typically involves the reaction of 1,3-diphenylpropan-2-one with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions: 1-Hydrazinylidene-1,3-diphenylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields various hydrazine derivatives.
Substitution: Results in substituted hydrazine compounds.
科学的研究の応用
1-Hydrazinylidene-1,3-diphenylpropan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-hydrazinylidene-1,3-diphenylpropan-2-one involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
1,3-Diphenylpropan-2-one: The parent compound, lacking the hydrazine group.
1,3-Diphenyl-2-propen-1-one: A structurally similar compound with a double bond.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Another derivative with hydroxyl groups.
Uniqueness: 1-Hydrazinylidene-1,3-diphenylpropan-2-one is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
106584-60-5 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
1-hydrazinylidene-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H14N2O/c16-17-15(13-9-5-2-6-10-13)14(18)11-12-7-3-1-4-8-12/h1-10H,11,16H2 |
InChIキー |
VMHHGBALDNBSQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C(=NN)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




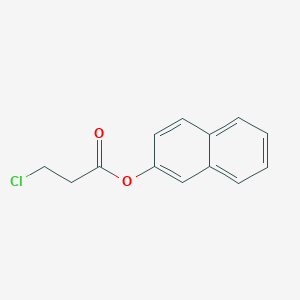
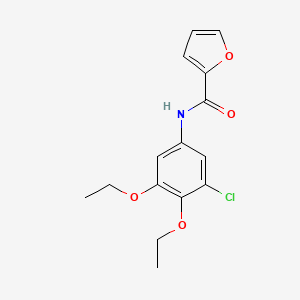
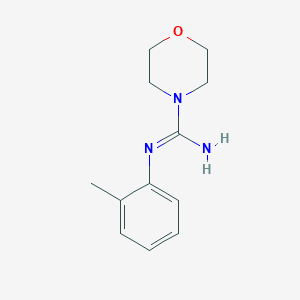


![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
